molecular formula C9H11BrClNO B13261263 (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL

(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL

Cat. No.: B13261263
M. Wt: 264.54 g/mol
InChI Key: NNRFPQJZVLJFBQ-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with halogenated aromatic ring, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromo-2-chlorobenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form a nitroalkene intermediate.

    Reduction: The nitroalkene is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield the corresponding amine.

    Hydroxylation: The final step involves the hydroxylation of the amine using a hydroxylating agent like sodium borohydride in the presence of a suitable catalyst to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-one.

    Reduction: (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propane.

    Substitution: (3S)-3-Amino-3-(4-methoxy-2-chlorophenyl)propan-1-OL.

Scientific Research Applications

(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The halogenated aromatic ring enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-Amino-3-(4-bromo-2-fluorophenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-chloro-2-bromophenyl)propan-1-OL
  • (3S)-3-Amino-3-(4-bromo-2-methylphenyl)propan-1-OL

Uniqueness

(3S)-3-Amino-3-(4-bromo-2-chlorophenyl)propan-1-OL is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(3S)-3-amino-3-(4-bromo-2-chlorophenyl)propan-1-ol

InChI

InChI=1S/C9H11BrClNO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1

InChI Key

NNRFPQJZVLJFBQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)[C@H](CCO)N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(CCO)N

Origin of Product

United States

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